molecular formula C19H21N3O5S B10978166 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide

5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide

Cat. No.: B10978166
M. Wt: 403.5 g/mol
InChI Key: LNNPXWRJOQMIQV-UHFFFAOYSA-N
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Description

5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-N~2~,N~2~-DIETHYL-3-METHYL-2,4-THIOPHENEDICARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-N~2~,N~2~-DIETHYL-3-METHYL-2,4-THIOPHENEDICARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Amidation Reaction: The final step involves the formation of the amide bond between the benzodioxole moiety and the thiophene ring. This can be achieved using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-N~2~,N~2~-DIETHYL-3-METHYL-2,4-THIOPHENEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-N~2~,N~2~-DIETHYL-3-METHYL-2,4-THIOPHENEDICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-N~2~,N~2~-DIETHYL-3-METHYL-2,4-THIOPHENEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • [(1,3-benzodioxol-5-ylcarbonyl)amino]acetic acid

Uniqueness

5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-N~2~,N~2~-DIETHYL-3-METHYL-2,4-THIOPHENEDICARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

5-(1,3-benzodioxole-5-carbonylamino)-2-N,2-N-diethyl-3-methylthiophene-2,4-dicarboxamide

InChI

InChI=1S/C19H21N3O5S/c1-4-22(5-2)19(25)15-10(3)14(16(20)23)18(28-15)21-17(24)11-6-7-12-13(8-11)27-9-26-12/h6-8H,4-5,9H2,1-3H3,(H2,20,23)(H,21,24)

InChI Key

LNNPXWRJOQMIQV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)N)C

Origin of Product

United States

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